tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate
Description
tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is a specialized organic compound featuring a tert-butyl carbamate group attached to a propargyl (prop-2-yn-1-yl) chain substituted with a 3-fluorophenyl moiety. This structure combines the steric protection of the tert-butyl group with the reactivity of the alkyne and the electronic effects of the fluorine atom. It is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) due to its propargyl functionality . The compound is commercially available as a building block, with pricing reflecting its high purity and niche applications .
Properties
IUPAC Name |
tert-butyl N-[3-(3-fluorophenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGASVSFCQXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate generally involves:
- Introduction of the carbamate protecting group (tert-butoxycarbonyl, Boc) onto an amino-propargyl intermediate.
- Attachment of the 3-fluorophenyl substituent on the propargyl chain, often via Sonogashira-type coupling or nucleophilic substitution.
- Use of palladium-catalyzed coupling reactions or carbamate formation via reaction with di-tert-butyl dicarbonate.
Preparation of the Carbamate Intermediate
A common route starts from propargyl amines or related precursors, which are protected by the tert-butyl carbamate group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate under mild basic conditions.
Example Preparation Conditions:
This step ensures the amino group is protected, allowing for subsequent functionalization without side reactions.
Alternative Approaches and Catalytic Systems
Some research reports indicate the use of palladium-catalyzed aminocyclization–coupling cascades to construct related carbamate derivatives with arylalkyne substituents. These methods involve:
- Use of polymer-bound triphenylphosphine ligands to facilitate catalyst removal.
- Carbamate cleavage and re-protection steps to improve overall yield and purity.
- Tolerance of various electron-donating and electron-withdrawing substituents on the aryl ring, including fluorine.
Purification and Characterization
After synthesis, the product is typically purified by silica gel chromatography using mixtures of hexanes and ethyl acetate or dichloromethane/methanol systems. Characterization is confirmed by:
- NMR spectroscopy (1H, 13C)
- LC-MS to verify molecular weight (e.g., m/z = 422.2 for C14H16FNO2 + Na adduct)
- Melting point and purity assessments
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The use of palladium catalysts with phosphine ligands is critical for high coupling efficiency.
- Reaction atmosphere must be inert to prevent catalyst degradation.
- The Boc protecting group is stable under coupling conditions but may require cleavage/re-protection in cascade sequences.
- Fluorine substituents on the phenyl ring are well tolerated without affecting yields significantly.
- Polymer-bound ligands facilitate catalyst removal and improve product purity.
- Typical reaction times range from 4 to 16 hours depending on scale and catalyst loading.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate can undergo oxidation reactions, particularly at the prop-2-yn-1-yl chain, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding saturated amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate exhibit significant anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Research has shown that modifications in the alkynyl side chain can lead to improved efficacy against specific cancer cell lines, making this compound a candidate for further investigation in drug development .
1.2 Enzyme Inhibition
This compound has also been explored for its potential as an enzyme inhibitor. Its structure allows it to mimic natural substrates, thus interfering with enzyme activity. For instance, studies have focused on its role in inhibiting proteases, which are crucial in various biological processes including cell signaling and apoptosis .
Material Science
2.1 Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of functional polymers. The unique properties of the alkyne group allow for click chemistry reactions, enabling the formation of polymers with tailored properties for applications in coatings, adhesives, and biomedical devices .
2.2 Surface Modification
The compound can also be employed in surface modification techniques to enhance the hydrophobicity or biocompatibility of materials. By incorporating this carbamate into surface coatings, researchers have been able to create surfaces that resist biofouling or improve adhesion properties for biomedical implants .
Synthetic Intermediate
3.1 Versatile Building Block
As a synthetic intermediate, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations such as nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated efficacy against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific proteases involved in cancer metastasis. |
| Study C | Polymer Synthesis | Successfully incorporated into polymer matrices resulting in enhanced mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamate group provides stability and resistance to metabolic degradation. The prop-2-yn-1-yl chain allows for further functionalization, enabling the compound to modulate various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Functional Properties
- Lipophilicity : Chlorine and methyl substituents (e.g., ) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility.
- Steric Hindrance : Bulky tert-butyl groups universally provide steric protection, but substituents like 2-chloro-6-methylphenyl () introduce additional steric challenges in coupling reactions.
Biological Activity
Tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H16FNO2. Its unique structure, comprising a tert-butyl group, a carbamate functional group, and a prop-2-yn-1-yl chain substituted with a 3-fluorophenyl moiety, positions it as an interesting candidate in medicinal chemistry and materials science. This article reviews its biological activity, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its properties. The general synthetic route includes:
- Formation of the Prop-2-yn-1-yl Chain : Utilizing alkyne chemistry to introduce the propynyl moiety.
- Carbamate Formation : Reacting the propynyl compound with isocyanates or carbamic acid derivatives.
- Fluorination : Incorporating the fluorophenyl group through electrophilic aromatic substitution or similar methods.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Preliminary studies indicate potential inhibitory effects on monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels.
Inhibitory Activity
Research has shown that compounds with similar structures exhibit significant inhibitory activities against MAO-A and MAO-B. For instance, methoxy-substituted chalcones have demonstrated competitive inhibition against these enzymes, suggesting that this compound may also possess similar properties due to its structural analogies .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Chalcone Derivatives : A series of methoxylated chalcones were synthesized and evaluated for their MAO inhibitory activity, showing promising results with IC50 values in the low micromolar range .
- Fluorinated Compounds : The incorporation of fluorine into drug design has been shown to enhance potency and selectivity in various biological assays . This suggests that the fluorinated moiety in this compound could similarly improve its biological efficacy.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl methyl(prop-2-yn-1-yl)carbamate | C9H15NO2 | Contains a methyl group instead of a phenyl group |
| Tert-butyl (3-(4-nitrophenyl)prop-2-yn-1-yl)carbamate | C14H16N2O4 | Contains a nitrophenyl substituent |
| Tert-butyl allyl(prop-2-yne)carbamate | C11H17NO2 | Features an allyl group instead of a phenyl group |
This table illustrates the diversity in structural features that can influence biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. For example, Boc-protected amines can react with propargyl bromides in the presence of a base like K₂CO₃. Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) . Yield optimization often involves adjusting stoichiometry (1:1.2 ratio of amine to alkyne) and reaction time (12–24 hours at 60°C) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, ¹H NMR) and carbamate carbonyl (δ ~155 ppm, ¹³C NMR). The 3-fluorophenyl moiety shows aromatic splitting patterns (J = 8–10 Hz for ortho-F coupling) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1220–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅FNO₂, calc. 256.11) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres (N₂/Ar) but degrades under prolonged exposure to moisture or acidic/basic conditions. Store in amber vials at –20°C with desiccants (silica gel). Stability assessments via TGA show decomposition above 150°C, while DSC reveals no polymorphic transitions below 100°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this carbamate derivative?
- Methodological Answer : Discrepancies in yields (e.g., 60–85%) often stem from impurities in starting materials or variations in workup procedures. Systematic troubleshooting includes:
- Purity Checks : Use HPLC to verify starting material purity (>95%) .
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuSO₄) for CuAAC reactions .
- By-Product Analysis : LC-MS identifies side products like de-Boc derivatives or alkyne dimers, guiding column chromatography optimization (silica gel, 5% MeOH/CH₂Cl₂) .
Q. What computational methods are suitable for studying the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials, identifying nucleophilic (alkyne) and electrophilic (carbamate carbonyl) sites .
- Reactivity Studies : Use Fukui indices to predict sites for electrophilic aromatic substitution on the 3-fluorophenyl ring .
- Solvent Effects : COSMO-RS simulations evaluate solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .
Q. How can researchers assess the compound’s toxicological profile when limited data is available?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells (IC₅₀ determination) .
- Structural Analogs : Compare with tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, which shows low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
- Metabolite Prediction : Use software like ADMET Predictor™ to identify potential toxic metabolites (e.g., hydrolyzed carbamate) .
Q. What crystallographic techniques elucidate molecular interactions in solid-state structures?
- Methodological Answer :
- X-Ray Diffraction : Single-crystal analysis reveals hydrogen-bonding networks between carbamate NH and tert-butyl oxygens (d = 2.8–3.0 Å). Compare with analogs like tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate, which forms π-π stacks between fluorophenyl groups .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions contribute 5–8% of surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
